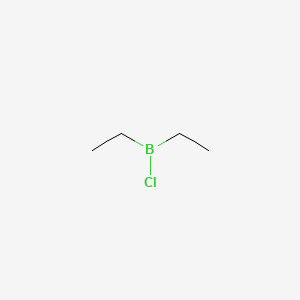

Chlorodiethylborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro(diethyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BCl/c1-3-5(6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJQLUNGZQZONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201223 | |

| Record name | Chlorodiethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5314-83-0 | |

| Record name | Chlorodiethylborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chlorodiethylborane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 5314-83-0

Introduction

Chlorodiethylborane is a versatile organoboron reagent widely employed in organic synthesis. Its utility is most pronounced in the formation of carbon-carbon bonds, particularly in stereoselective reactions such as the aldol condensation. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthesis protocol, and its application in the stereoselective aldol reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a pyrophoric liquid that is highly reactive towards moisture and air. It is typically handled under an inert atmosphere of nitrogen or argon. Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 5314-83-0 |

| Molecular Formula | C4H10BCl |

| Molecular Weight | 104.38 g/mol |

| Boiling Point | 87-89 °C |

| Density | 0.825 g/mL at 25 °C |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the redistribution reaction between triethylborane and boron trichloride. This reaction allows for the controlled exchange of substituents on the boron atom.

Experimental Protocol: Synthesis via Redistribution

Materials:

-

Triethylborane (Et3B)

-

Boron trichloride (BCl3)

-

Anhydrous, degassed solvent (e.g., hexane or heptane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet. The entire apparatus must be thoroughly flame-dried or oven-dried and cooled under an inert atmosphere.

-

Charging the Flask: In the reaction flask, place a solution of triethylborane in the anhydrous solvent. The concentration should be approximately 1-2 M.

-

Addition of Boron Trichloride: Cool the flask to 0 °C using an ice bath. Slowly add a stoichiometric amount of boron trichloride (as a solution in the same solvent or condensed directly into the dropping funnel) to the stirred triethylborane solution. The molar ratio of Et3B to BCl3 should be carefully controlled to favor the formation of this compound. A 2:1 molar ratio of Et3B to BCl3 is theoretically required for the redistribution to yield exclusively Et2BCl.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours to ensure the redistribution equilibrium is reached.

-

Purification: The product, this compound, can be isolated and purified by fractional distillation under reduced pressure. The purity of the fractions should be monitored by NMR spectroscopy.

Safety Note: Both triethylborane and boron trichloride are highly reactive and corrosive. Triethylborane is pyrophoric. All manipulations must be carried out by trained personnel in a well-ventilated fume hood under a stringent inert atmosphere.

Application in Stereoselective Aldol Reactions

This compound is a key reagent for the generation of boron enolates from ketones, which then undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome of the reaction is controlled by the geometry of the boron enolate, which is influenced by the steric bulk of the ketone substituents and the reaction conditions.

Experimental Protocol: Boron-Mediated Aldol Reaction

Materials:

-

Ketone (e.g., propiophenone)

-

Aldehyde (e.g., benzaldehyde)

-

This compound (Et2BCl)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Workup reagents (e.g., methanol, hydrogen peroxide, buffer solution)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath. Add the tertiary amine base, followed by the slow, dropwise addition of a solution of this compound. Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the boron enolate.

-

Aldol Addition: To the same flask, add a solution of the aldehyde in the anhydrous solvent dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-3 hours.

-

Workup: Quench the reaction by the addition of methanol. Allow the mixture to warm to 0 °C and then add a buffered solution (e.g., phosphate buffer, pH 7) followed by the slow, careful addition of hydrogen peroxide to oxidize the boron species.

-

Isolation and Purification: After stirring for an additional hour at room temperature, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldol product can then be purified by flash column chromatography.

Reaction Mechanism Visualization

The stereochemical outcome of the boron-mediated aldol reaction can be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed stereocenters.

Caption: Boron-Mediated Aldol Reaction Workflow.

An In-depth Technical Guide to Chlorodiethylborane: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodiethylborane, also known as diethylboron chloride, is a versatile organoboron reagent with significant applications in organic synthesis. Its utility stems from the electrophilic nature of the boron atom, making it a powerful Lewis acid and a key component in various chemical transformations. This technical guide provides a comprehensive overview of the known properties, structure, and reactivity of this compound, tailored for professionals in research and development. While a detailed, publicly available experimental protocol for its synthesis and a complete set of its spectral data are not readily found in widely accessible literature, this guide consolidates the existing information and presents it in a structured format.

Core Properties and Structure

This compound is a colorless to light-brown liquid that is highly reactive and sensitive to moisture and air. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀BCl | |

| Molecular Weight | 104.39 g/mol | [1] |

| CAS Number | 5314-83-0 | [1] |

| Boiling Point | 87.2 °C at 760 mmHg | |

| Density | 0.816 g/cm³ | |

| Physical State | Liquid |

Molecular Structure

The molecular structure of this compound consists of a central boron atom bonded to two ethyl groups and one chlorine atom. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center.

Synthesis

Generalized Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on established organoboron chemistry.

Spectroscopic Characterization (General Methodologies)

Due to the lack of publicly available spectral data for this compound, this section outlines the general experimental protocols for the key spectroscopic techniques used to characterize such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The spectrum would be expected to show signals corresponding to the ethyl groups, likely a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired in a suitable deuterated solvent. Signals corresponding to the two different carbon environments in the ethyl groups would be expected.

-

¹¹B NMR: This technique is particularly informative for boron-containing compounds. A sample would be analyzed to determine the chemical shift of the boron atom, which would provide information about its electronic environment.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the ethyl groups, as well as a B-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) would be a common method. The resulting mass spectrum would show the molecular ion peak and various fragment ions, which can provide structural information.

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, primarily acting as a Lewis acid and a precursor for the formation of other organoboron compounds.

Lewis Acidity

The electron-deficient boron atom in this compound makes it a potent Lewis acid. It can coordinate to Lewis bases, such as carbonyls and ethers, activating them towards nucleophilic attack. This property is utilized in a variety of organic transformations.

Precursor to Other Organoboranes

This compound can be readily converted into other diethylboron derivatives. For example, reaction with alcohols or amines can yield diethylboryl ethers or amides, respectively. These derivatives have their own unique reactivity profiles and applications.

Potential Applications in Drug Development

While direct applications of this compound in drug molecules are uncommon due to its reactivity, its role as a reagent in the synthesis of complex organic molecules is significant. Organoboron compounds, in general, are finding increasing use in medicinal chemistry, for example, in the form of boronic acids and their derivatives as enzyme inhibitors. The reactions facilitated by this compound can be crucial steps in the synthesis of pharmacologically active compounds.

The following diagram illustrates a simplified signaling pathway where a hypothetical drug, synthesized using a this compound-mediated reaction, inhibits a key enzyme.

Conclusion

References

A Technical Guide to the Synthesis and Purification of Chlorodiethylborane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and purification protocols for chlorodiethylborane (Et₂BCl). It is intended for a professional audience with experience in handling pyrophoric and air-sensitive reagents. All procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

WARNING: this compound is a pyrophoric liquid that ignites spontaneously upon contact with air. It is also corrosive and reacts violently with water and alcohols. All handling and storage must be performed under an inert atmosphere of nitrogen or argon. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety goggles, a face shield, and dual-layer gloves (nitrile underneath neoprene), is mandatory.[1][2]

Core Concepts and Synthesis Methodology

The most common and efficient method for preparing this compound is the redistribution (comproportionation) reaction. This process involves reacting triethylborane (Et₃B) with boron trichloride (BCl₃). The ethyl groups and chlorine atoms exchange between the boron centers to yield the desired product, diethylboron chloride, along with the side product, ethylboron dichloride (EtBCl₂).

The primary reaction is as follows:

2 Et₃B + BCl₃ ⇌ 3 Et₂BCl

This equilibrium reaction can be driven towards the product by carefully controlling stoichiometry and removing the product as it forms. A more refined version of this procedure utilizes a catalytic amount of tetraethyldiborane to facilitate the redistribution, achieving a high yield.[1]

Experimental Protocols

The following protocols are based on established synthetic methods. All glassware must be rigorously oven-dried before use, and the entire apparatus must be assembled and operated under a positive pressure of dry nitrogen or argon using standard Schlenk line or glovebox techniques.

This procedure details the direct redistribution reaction, which is a convenient and high-yielding method for producing this compound.[1]

Materials:

-

Triethylborane (Et₃B)

-

Boron trichloride (BCl₃)

-

Tetraethyldiborane (catalytic amount, optional)

-

Anhydrous solvent (e.g., pentane or hexane, optional for dilution)

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet connected to a bubbler.

-

In the reaction flask, place two molar equivalents of triethylborane (Et₃B). If desired, it can be diluted in an anhydrous, inert solvent.

-

Cool the flask to 0°C using an ice bath.

-

Carefully charge the dropping funnel with one molar equivalent of boron trichloride (BCl₃).

-

Add the BCl₃ dropwise to the stirred triethylborane solution over a period of 1-2 hours. Maintain the reaction temperature below 10°C to control the exothermic reaction.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction reaches equilibrium.

-

The crude reaction mixture, containing this compound, unreacted starting materials, and ethylboron dichloride, is then purified by fractional distillation.

Purification Protocol

Purification of the pyrophoric product requires fractional distillation under an inert atmosphere to separate this compound from the lower-boiling ethylboron dichloride and higher-boiling triethylborane.

Apparatus:

-

A complete, flame-dried fractional distillation setup, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask (Schlenk flask).

-

All connections must be airtight and the system must be maintained under a positive pressure of nitrogen or argon.

Procedure:

-

Carefully transfer the crude reaction mixture to the distillation flask containing a few boiling chips or a magnetic stir bar.

-

Assemble the fractional distillation apparatus under a positive flow of inert gas. Ensure cold water is flowing through the condenser.

-

Slowly heat the distillation flask using a heating mantle.

-

Monitor the temperature at the distillation head. Collect and discard the initial fraction, which will be enriched in the lower-boiling ethylboron dichloride (bp ≈ 50-60 °C).

-

As the temperature stabilizes at the boiling point of this compound (approx. 81-87°C), change the receiving flask to collect the pure product.

-

Continue distillation until the temperature begins to rise again or only a small residue remains.

-

The collected this compound should be a colorless, mobile liquid. Store it in a sealed container under an inert atmosphere.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in this process.

Table 1: Physical Properties of Reactants and Products

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Triethylborane | C₆H₁₅B | 98.00 | 95 | 0.677 |

| Boron Trichloride | BCl₃ | 117.17 | 12.5 | 1.349 |

| This compound | C₄H₁₀BCl | 104.39 | 81 - 87.2 [1][3] | 0.816 [2][3] |

| Ethylboron Dichloride | C₂H₅BCl₂ | 110.82 | ~55 | ~0.94 |

Table 2: Summary of Synthesis Protocol Parameters

| Parameter | Value / Condition |

| Reactant Molar Ratio (Et₃B : BCl₃) | 2 : 1 |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 3 - 6 hours |

| Purification Method | Fractional Distillation under N₂/Ar |

| Expected Yield | Up to 98%[1] |

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of crude this compound.

Caption: Workflow for the purification of this compound.

References

The Boron Enolate Gateway: A Technical Guide to Chlorodiethylborane's Reactivity with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Chlorodiethylborane has emerged as a valuable reagent in organic synthesis, primarily recognized for its role in the stereoselective formation of boron enolates from ketones, which are key intermediates in aldol reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with aldehydes and ketones, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Reaction with Ketones: Formation of Diethylboryl Enolates for Aldol Reactions

The reaction of this compound with ketones in the presence of a tertiary amine base is a cornerstone of its utility, leading to the formation of diethylboryl enolates. These enolates are highly reactive nucleophiles that readily engage with aldehydes in stereocontrolled aldol additions.

The stereochemical outcome of the enolization is a critical aspect of this methodology. The geometry of the resulting boron enolate, whether (E) or (Z), is significantly influenced by the steric hindrance of the substituents on the boron atom, the nature of the amine base, and the leaving group on the boron reagent. While bulkier dialkylboron chlorides like dicyclohexylboron chloride are known to favor the formation of (E)-enolates, the specifics of this compound's selectivity are substrate-dependent.

A general workflow for the this compound-mediated aldol reaction involves the in situ formation of the diethylboryl enolate followed by the addition of an aldehyde. The reaction proceeds through a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model, which accounts for the high degree of stereocontrol observed in the aldol adduct.[1]

Experimental Protocol: Diethylboryl Enolate Formation and Subsequent Aldol Reaction

The following is a general procedure for the formation of a diethylboryl enolate from a ketone and its subsequent reaction with an aldehyde:

-

Enolate Formation: A solution of the ketone in an anhydrous, aprotic solvent (e.g., diethyl ether, dichloromethane) is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

-

A tertiary amine base, such as triethylamine or diisopropylethylamine, is added to the ketone solution.

-

This compound is then added dropwise to the cooled solution. The formation of the enolate is often rapid and can be monitored by the precipitation of the trialkylammonium chloride salt.[1][2]

-

Aldol Addition: After the complete formation of the boron enolate, a solution of the aldehyde in the same solvent is added slowly to the reaction mixture at -78 °C.

-

The reaction is stirred at low temperature for a specified period, typically ranging from 30 minutes to several hours, until the reaction is complete.

-

Work-up: The reaction is quenched by the addition of a suitable reagent, such as a buffered aqueous solution (e.g., phosphate buffer pH 7) and hydrogen peroxide, to oxidatively cleave the boron-oxygen bond and liberate the β-hydroxy carbonyl product.[1]

Quantitative Data on Aldol Reactions Mediated by Dialkylboron Halides

While specific quantitative data for a wide range of ketones with this compound is not extensively compiled in a single source, the following table summarizes representative yields and stereoselectivities for aldol reactions mediated by related dialkylboron halides to provide an indication of the expected outcomes.

| Ketone | Aldehyde | Boron Reagent | Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Propiophenone | Benzaldehyde | Dicyclohexylboron Chloride | Et3N | High | Predominantly anti | [2] |

| Diethyl Ketone | Benzaldehyde | Dicyclohexylboron Chloride | Et3N | High | Predominantly anti | [2] |

Note: The diastereomeric ratio is highly dependent on the specific ketone, aldehyde, and reaction conditions.

Reaction with Aldehydes

Direct reactions of this compound with aldehydes, where the aldehyde does not act as an electrophile in an aldol reaction, are less commonly reported. In the context of hydroboration, more reactive boranes are typically employed. However, this compound can act as a Lewis acid, potentially activating the carbonyl group of an aldehyde towards nucleophilic attack.[1]

Conjugate Addition to Enones

The utility of this compound can extend to promoting conjugate additions to α,β-unsaturated ketones (enones). In this capacity, it can function as a Lewis acid to activate the enone system, rendering the β-carbon more electrophilic and susceptible to attack by nucleophiles. The formation of a diethylboryl enolate from a ketone can also be followed by a Michael-type addition to an enone, expanding the scope of carbon-carbon bond formation.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the this compound-mediated aldol reaction can be rationalized through the Zimmerman-Traxler model. The formation of either the (E)- or (Z)-enolate dictates the subsequent stereochemistry of the aldol adduct.

Caption: Stereochemical pathway of the this compound-mediated aldol reaction.

Experimental Workflow

The general experimental workflow for a this compound-mediated aldol reaction is a sequential process involving enolate formation, aldol addition, and work-up.

Caption: General experimental workflow for a this compound-mediated aldol reaction.

References

Spectroscopic Profile of Chlorodiethylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiethylborane ((C₂H₅)₂BCl), also known as diethylboron chloride, is a versatile and highly reactive organoborane reagent. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a Lewis acid catalyst, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are paramount in verifying the purity and confirming the identity of this air- and moisture-sensitive compound. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and organized data tables are presented to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | CDCl₃ | ~1.1 | Triplet | Not specified | -CH₃ |

| ~1.2 | Quartet | Not specified | -CH₂- | ||

| ¹¹B NMR | CDCl₃ | ~65 | Singlet | N/A | B-Cl |

| ¹³C NMR | CDCl₃ | Not specified | Not specified | Not specified | -CH₃, -CH₂- |

Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR can vary slightly depending on the solvent and concentration. The ¹¹B NMR chemical shift is a key identifier for tricoordinate boron compounds.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretching (asymmetric) |

| ~2870 | Strong | C-H stretching (symmetric) |

| ~1460 | Medium | C-H bending (methylene) |

| ~1380 | Medium | C-H bending (methyl) |

| ~1100 | Strong | B-C stretching |

| ~850 | Strong | B-Cl stretching |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 104/106 | Major peaks | [M]⁺ molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 75/77 | Fragment | [(C₂H₅)BCl]⁺ |

| 49 | Fragment | [BCl]⁺ |

| 29 | Fragment | [C₂H₅]⁺ |

Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Experimental Protocols

Given the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Spectroscopy

Sample Preparation:

-

In a glovebox, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a dry NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm for transport to the NMR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹¹B NMR: Acquire a one-dimensional boron-11 spectrum. A broad spectral width is recommended initially to locate the signal.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon-13 spectrum. Due to the relatively low natural abundance of ¹³C and potential quadrupolar broadening from the boron nucleus, a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

In a glovebox, place a small drop of neat this compound between two dry, infrared-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

Assemble the plates in a demountable cell holder.

-

Remove the assembly from the glovebox and immediately acquire the spectrum to minimize atmospheric exposure.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, dry salt plates should be acquired prior to the sample measurement.

Mass Spectrometry

Sample Introduction: Due to its volatility and reactivity, direct injection or gas chromatography-mass spectrometry (GC-MS) are suitable methods. For GC-MS, a non-polar capillary column is recommended. All connections should be leak-tight to prevent atmospheric contamination.

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution of chlorine-containing fragments. The NIST Chemistry WebBook reports an ionization energy of 10.3 ± 0.1 eV for this compound.[1]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Interaction of this compound with different spectroscopic techniques.

References

An In-depth Technical Guide to the Safety and Handling of Chlorodiethylborane

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the limited available safety data for chlorodiethylborane and has been supplemented with data from the structurally similar and well-characterized compound, triethylborane. It is crucial to handle this compound with extreme caution and to conduct a thorough risk assessment before use.

Hazard Identification and Physical Properties

This compound is a highly reactive organoboron compound. While specific toxicological and reactivity data are limited, its structural similarity to triethylborane suggests it should be treated as a pyrophoric, water-reactive, corrosive, and toxic substance.

Table 1: Physical and Chemical Properties of this compound and Triethylborane

| Property | This compound | Triethylborane (for comparison) |

| CAS Number | 5314-83-0 | 97-94-9 |

| Molecular Formula | C4H10BCl | C6H15B |

| Molecular Weight | 104.38 g/mol | 97.98 g/mol |

| Appearance | Data not available | Colorless liquid |

| Boiling Point | Data not available | 95 °C |

| Melting Point | Data not available | -93 °C |

| Flash Point | Data not available | -20 °C (Pyrophoric) |

| Autoignition Temperature | Data not available | -20 °C (Pyrophoric) |

| Solubility | Data not available | Soluble in organic solvents (THF, hexane) |

Table 2: Toxicological Data (Based on Triethylborane)

| Exposure Route | Toxicological Data |

| Oral LD50 (rat) | 235 mg/kg |

| Inhalation | Fatal if inhaled. Causes severe respiratory tract irritation. |

| Skin Contact | Causes severe skin burns and eye damage. |

| Eye Contact | Causes serious eye damage. |

Safe Handling and Storage

Due to its presumed pyrophoric and water-reactive nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Handling:

-

Always wear appropriate personal protective equipment (PPE).

-

Use non-sparking tools and explosion-proof equipment.

-

Prevent contact with air and moisture.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store under an inert gas.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store away from incompatible materials such as oxidizing agents, acids, bases, and water.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place when working with this compound. The following are minimum requirements:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection:

-

Fire-resistant lab coat.

-

Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs of gloves.

-

Chemical-resistant apron and boots may be necessary for larger quantities.

-

-

Respiratory Protection: For operations outside of a glovebox or fume hood, or in case of a spill, a full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures:

-

Suitable Extinguishing Media: Dry chemical powder, dolomite, or sand.

-

Unsuitable Extinguishing Media: DO NOT USE WATER, carbon dioxide, or halogenated extinguishing agents.

-

Specific Hazards: Pyrophoric. Reacts violently with water. Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Cover the spill with a dry, inert material such as sand or dolomite. Collect and place in a suitable container for disposal.

Experimental Protocol: Quenching of this compound

This protocol provides a general procedure for safely quenching residual this compound.

-

Preparation:

-

Conduct the entire procedure in a chemical fume hood under an inert atmosphere.

-

Ensure an appropriate fire extinguisher (Class D) is readily available.

-

Have a container of sand or other dry absorbent material nearby.

-

Prepare a quenching solution of isopropanol or another suitable alcohol.

-

-

Procedure:

-

Cool the reaction vessel containing this compound to 0 °C in an ice bath.

-

Slowly add the quenching solution dropwise with vigorous stirring. The addition should be exothermic, so maintain the temperature below 25 °C.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature.

-

Continue stirring for at least one hour to ensure complete quenching.

-

Slowly and cautiously add water to the mixture to hydrolyze any remaining borane species. Be prepared for gas evolution.

-

The quenched solution can then be worked up or disposed of according to institutional guidelines.

-

Visualizations

Caption: Workflow for handling a this compound spill.

Caption: Chemical incompatibility of this compound.

The Mechanism of Hydroboration with Chlorodiethylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of hydroboration utilizing chlorodiethylborane, a reagent of interest in synthetic organic chemistry for the formation of carbon-boron bonds, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals. This document outlines the core mechanistic principles, predictable stereochemical and regiochemical outcomes, and provides generalized experimental protocols.

Core Principles of Hydroboration

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double or triple bond. This process is the first step in the widely used hydroboration-oxidation reaction, which converts alkenes and alkynes into alcohols.[1] The reaction is renowned for its high degree of regio- and stereoselectivity.

Key Characteristics:

-

Anti-Markovnikov Regioselectivity: The boron atom adds to the less sterically hindered carbon of the double or triple bond, while the hydrogen atom adds to the more substituted carbon.[1][2] This selectivity is primarily driven by steric factors and the polarization of the B-H bond.[3]

-

Syn-Stereospecificity: The boron and hydrogen atoms add to the same face of the multiple bond from a four-centered transition state.[1][4] This concerted mechanism ensures a predictable stereochemical outcome.[5]

-

Oxidation to Alcohols: The resulting organoborane is typically not isolated but is oxidized in a subsequent step, most commonly with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), to replace the boron atom with a hydroxyl group. This oxidation proceeds with retention of stereochemistry.[6]

The Role of this compound

While extensive literature exists for hydroboration with borane (BH₃) and other dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, specific mechanistic studies and comprehensive quantitative data for this compound ((C₂H₅)₂BCl) are less commonly reported. However, based on the established principles of hydroboration, we can infer the behavior of this reagent.

This compound is a dialkylchloroborane. The presence of the two ethyl groups provides steric bulk, which is expected to enhance the regioselectivity of the hydroboration reaction compared to borane itself. The electron-withdrawing nature of the chlorine atom can also influence the electrophilicity of the boron center.

Proposed Mechanism of Hydroboration with this compound

The hydroboration of an alkene with this compound is believed to proceed through a concerted, four-membered transition state, analogous to the mechanism with other boranes.

Step 1: Hydroboration

The reaction is initiated by the interaction of the π-electrons of the alkene with the empty p-orbital of the boron atom. This is followed by a concerted transfer of the hydride to one of the alkene carbons and the formation of a new carbon-boron bond.

Caption: Hydroboration of an alkene with this compound.

Step 2: Oxidation

The intermediate organoborane is then oxidized to the corresponding alcohol. The reaction with hydrogen peroxide in the presence of a base is the most common method. The hydroperoxide anion attacks the electrophilic boron atom, followed by a rearrangement where the alkyl group migrates from the boron to the oxygen atom, displacing a hydroxide ion. This process occurs with retention of the stereochemistry at the carbon atom that was attached to the boron. Subsequent hydrolysis yields the alcohol.

Caption: Oxidation of the organoborane to an alcohol.

Data Presentation: Regioselectivity

Quantitative data for the hydroboration of various alkenes and alkynes specifically with this compound is not extensively tabulated in the readily available literature. However, the regioselectivity is expected to be high, favoring the anti-Markovnikov product, due to the steric hindrance of the two ethyl groups. For comparison, the table below shows the regioselectivity of hydroboration for 1-hexene with different borane reagents to illustrate the effect of steric bulk.

| Hydroborating Agent | % Boron at C-1 (Anti-Markovnikov) | % Boron at C-2 (Markovnikov) |

| Borane (BH₃) | 94% | 6% |

| Disiamylborane | 99% | 1% |

| 9-BBN | >99% | <1% |

Note: This table is illustrative and does not contain data for this compound. It is anticipated that the regioselectivity of this compound would be comparable to or greater than that of borane, likely approaching the selectivity of other dialkylboranes.

Experimental Protocols

A detailed, validated experimental protocol for hydroboration specifically with this compound is not available in the searched literature. However, a general procedure for the hydroboration of an alkene with a dialkylborane followed by oxidation is provided below. This protocol should be adapted and optimized for specific substrates and for the handling of this compound, which is a reactive and potentially pyrophoric reagent. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

General Procedure for Hydroboration-Oxidation of an Alkene:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is assembled.

-

Reagent Charging: The flask is charged with the alkene dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Hydroboration: A solution of the dialkylborane (in this case, this compound) in THF is added dropwise to the stirred solution of the alkene at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is then stirred for a specified period (e.g., 1-4 hours) to ensure complete hydroboration.

-

Oxidation: After the hydroboration is complete, the reaction mixture is cooled in an ice bath. A solution of aqueous sodium hydroxide (e.g., 3M NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40-50 °C during the addition.

-

Workup: After the addition of the oxidizing agents, the mixture is typically stirred at room temperature or gently heated to ensure complete oxidation. The aqueous layer is then separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

Purification: The crude alcohol can be purified by distillation or column chromatography.

Caption: Generalized experimental workflow for hydroboration-oxidation.

Conclusion

Hydroboration with this compound is a promising method for the anti-Markovnikov hydration of alkenes and alkynes, leveraging the steric bulk of the ethyl groups to achieve high regioselectivity. The mechanism is expected to follow the well-established concerted pathway of other borane reagents, leading to syn-addition. While specific quantitative data and detailed experimental protocols for this compound are not widely available in the surveyed literature, the general principles of hydroboration-oxidation provide a strong framework for its application in organic synthesis. Further research into the specific reactivity profile of this compound would be highly beneficial to the scientific community, particularly for applications in complex molecule synthesis where precise control of stereochemistry and regiochemistry is paramount.

References

An In-depth Technical Guide to the Precursors and Synthetic Routes for Chlorodiethylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodiethylborane ((C₂H₅)₂BCl), a versatile organoboron reagent, finds significant application in organic synthesis, including in the formation of carbon-carbon bonds and as a precursor for other organoborane compounds. This technical guide provides a comprehensive overview of the primary precursors and established synthetic routes for the preparation of this compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its synthesis in a laboratory setting.

Introduction

Organoboron compounds are a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations. Among these, this compound serves as a valuable intermediate. Its utility stems from the reactivity of the boron-chlorine bond, which can be readily cleaved for subsequent reactions, and the presence of the diethylboryl group, which can be transferred or further functionalized. A thorough understanding of its synthesis is crucial for researchers leveraging this reagent in their work. This guide will focus on the most practical and widely employed methods for the preparation of this compound.

Precursors for this compound Synthesis

The primary and most commercially available precursor for the synthesis of this compound is triethylborane ((C₂H₅)₃B) . Triethylborane is an organoborane compound that is pyrophoric in nature and is typically handled as a solution in an inert solvent like tetrahydrofuran (THF) or hexane.

Alternative, though less direct, precursors include diethylborinic acid esters ( (C₂H₅)₂BOR) . These can be synthesized from triethylborane and subsequently converted to this compound.

Synthetic Routes

Two principal synthetic routes have been established for the preparation of this compound:

-

Redistribution Reaction of Triethylborane with Boron Trichloride.

-

Chlorination of Diethylborinic Acid Esters.

Redistribution Reaction

The most direct and common method for synthesizing this compound is the redistribution reaction between triethylborane and boron trichloride (BCl₃). This reaction involves the exchange of ethyl groups and chlorine atoms between the two boron centers.

Reaction:

2 (C₂H₅)₃B + BCl₃ → 3 (C₂H₅)₂BCl

This reaction is typically driven to completion by controlling the stoichiometry of the reactants.

Logical Workflow for Redistribution Synthesis:

A Technical Guide to the Lewis Acidity of Chlorodiethylborane and Its Implications

Audience: Researchers, scientists, and drug development professionals.

Introduction to Lewis Acidity and Chlorodiethylborane

The concept of Lewis acidity, first proposed by Gilbert N. Lewis, describes a chemical species' ability to accept an electron pair.[1][2] This property is fundamental to a vast range of chemical transformations, particularly in catalysis and organic synthesis. Lewis acids possess a low-lying unoccupied molecular orbital (LUMO) that can accommodate an electron pair from a Lewis base, forming a Lewis adduct.[3] The strength of a Lewis acid dictates its reactivity and its effectiveness in promoting specific chemical reactions.

Organoboranes are a prominent class of Lewis acids, with their reactivity and applications being a subject of extensive research. This compound ((C₂H₅)₂BCl) is a trivalent organoborane compound featuring a boron center bonded to two ethyl groups and one chlorine atom. Its structure suggests the presence of an empty p-orbital on the boron atom, conferring Lewis acidic properties. This guide provides an in-depth analysis of the Lewis acidity of this compound, the methodologies used to quantify it, and its implications in synthetic chemistry and potential relevance to drug development.

Quantifying the Lewis Acidity of Boranes

The strength of a Lewis acid is not an absolute value but is often measured relative to a reference Lewis base. Several experimental and computational methods have been developed to create quantitative scales of Lewis acidity.

2.1 Common Methodologies for Determining Lewis Acidity

-

Gutmann-Beckett Method: This is a widely used spectroscopic method that employs triethylphosphine oxide (Et₃PO) as a probe molecule.[3][4] The Lewis acid is dissolved in a weakly coordinating solvent along with Et₃PO. The formation of an adduct between the Lewis acid and the basic oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal.[4] The magnitude of this shift (Δδ) is correlated to the Lewis acid strength and can be used to calculate an Acceptor Number (AN).[4]

-

Spectroscopic Probes (NMR, Fluorescence, IR): Beyond ³¹P NMR, other nuclei such as ¹⁹F and ²H can be used with different probe molecules like p-fluorobenzonitrile or deuterated quinolizidine.[5][6] Fluorescence spectroscopy offers a visual "litmus test" approach where the coordination of a Lewis acid to a fluorescent probe results in a measurable change in emission wavelength.[7] Infrared (IR) spectroscopy can also be used to probe the interactions between Lewis acids and carbonyl-containing compounds by observing shifts in the carbonyl stretching frequency.[8]

-

Computational Methods (Fluoride Ion Affinity): Theoretical methods, such as calculating the fluoride ion affinity (FIA) in the gas phase, provide an intrinsic measure of Lewis acidity without the influence of a solvent or a specific Lewis base.[7]

2.2 Comparative Lewis Acidity Data

| Lewis Acid | Formula | Acceptor Number (AN) |

| Boron Trifluoride | BF₃ | 89[4] |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82[4] |

| Boron Trichloride | BCl₃ | (Value > 100, often cited as ~106) |

| Boron Tribromide | BBr₃ | (Value > 100, often cited as ~110) |

| Boron Triiodide | BI₃ | 115[4] |

| This compound | (C₂H₅)₂BCl | Not explicitly found in searched literature |

Note: The AN for BCl₃ and BBr₃ are often estimated to be higher than the original scale's maximum of 100, which was defined by SbCl₅.

Experimental Protocols

3.1 Generalized Protocol for Determining Lewis Acidity via the Gutmann-Beckett Method

This protocol describes a generalized procedure for determining the Acceptor Number of a Lewis acid, such as this compound, using ³¹P NMR spectroscopy.

Materials:

-

Lewis acid sample (e.g., this compound)

-

Triethylphosphine oxide (Et₃PO)

-

Weakly coordinating, deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes

-

Volumetric flasks and pipettes

-

Inert atmosphere glovebox or Schlenk line (as many boranes are air- and moisture-sensitive)

Procedure:

-

Preparation of Stock Solution: In an inert atmosphere, prepare a stock solution of the Et₃PO probe in the chosen deuterated solvent at a known concentration (e.g., 0.025 M).

-

Sample Preparation:

-

Add a precise volume of the Et₃PO stock solution to an NMR tube.

-

In a separate vial, accurately weigh a sample of the Lewis acid and dissolve it in a known volume of the same deuterated solvent to create a solution of known concentration (e.g., 0.025 M).

-

Transfer a precise volume of the Lewis acid solution to the NMR tube containing the Et₃PO solution to achieve a 1:1 molar ratio.

-

-

NMR Analysis:

-

Acquire a ³¹P NMR spectrum of the final solution. An external reference, such as 85% H₃PO₄, should be used.

-

Record the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.

-

-

Reference Measurement: Acquire a ³¹P NMR spectrum of the Et₃PO stock solution (without the Lewis acid) under the same conditions to determine the reference chemical shift (δ_ref). A value of δ = 41.0 ppm in hexane is the standard reference point.[4]

-

Data Analysis: Calculate the Acceptor Number (AN) using the Gutmann formula:[4]

-

AN = 2.21 × (δ_sample − δ_ref)

-

Factors Influencing the Lewis Acidity of Organoboranes

The Lewis acidity of an organoborane is not solely determined by the boron atom but is modulated by its substituents. The interplay of inductive and steric effects is critical. For this compound, these factors can be visualized as follows:

Implications and Applications

The Lewis acidity of this compound makes it a useful reagent in organic synthesis, particularly for reactions requiring the activation of a Lewis basic site.

5.1 Role in Organic Synthesis

This compound is employed as a reagent and catalyst in various organic transformations.[] Its ability to coordinate with carbonyls, ethers, and other Lewis bases can facilitate reactions such as:

-

Aldol and Related Reactions: As a Lewis acid, it can form a boron enolate, controlling the stereochemistry of subsequent aldol additions.

-

Reductions and Hydroborations: While less common than other boranes for this purpose, it can participate in specific reduction protocols.

-

Catalysis: It can catalyze reactions like the Knoevenagel condensation by activating the carbonyl group toward nucleophilic attack.[10]

-

Protecting Group Chemistry: Used to mask or deprotect certain functional groups.

5.2 Relevance to Drug Development

While this compound itself is not a therapeutic agent, its role as a synthetic reagent is relevant to the field of drug development. Boron-containing compounds have emerged as a significant class of bioactive molecules and pharmaceuticals, with examples including the proteasome inhibitor Bortezomib (Velcade).[11]

The synthesis of complex organic molecules, including novel drug candidates, often relies on the precise control offered by specific reagents. The Lewis acidity of this compound allows it to be used in key bond-forming reactions during the construction of potential therapeutic agents.[12][13] Its utility lies in its capacity to:

-

Facilitate the synthesis of complex boron-based molecules, such as carboranes or boronic acids, which may have therapeutic applications.[11][14]

-

Act as a catalyst in the efficient construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical compounds.

Therefore, while its application is indirect, this compound is a valuable tool in the synthetic chemist's arsenal for building the complex molecular architectures required in modern drug discovery.

Conclusion

This compound is a moderately strong Lewis acid whose reactivity is governed by the competing electronic effects of its chloro and ethyl substituents. Its Lewis acidity can be quantitatively assessed using established techniques like the Gutmann-Beckett method, providing a means to compare its activity with other boranes. This property underpins its utility as a versatile reagent in organic synthesis for activating Lewis basic functional groups and catalyzing a variety of chemical transformations. For professionals in drug development, this compound represents a key synthetic tool, enabling the construction of complex organic and organoboron compounds on the path to discovering new therapeutic agents. Further quantitative studies would be beneficial to precisely place this compound on established Lewis acidity scales, allowing for more rational selection in catalyst and reagent design.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. Related Videos - Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes [visualize.jove.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]

- 12. Item - THE GREEN SYNTHESIS AND MATERIAL AND ORGANIC APPLICATIONS OF BORANE-AMINES - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applications [frontiersin.org]

Chlorodiethylborane: An In-depth Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental studies on the quantitative stability and decomposition pathways of chlorodiethylborane. Consequently, this guide is based on the general principles of organoboron chemistry and the known reactivity of analogous dialkylhaloboranes. The decomposition pathways described herein are proposed based on established chemical mechanisms for similar compounds and should be considered theoretical in the absence of direct experimental data for this compound.

Introduction

This compound ((C₂H₅)₂BCl), also known as diethylchloroborane, is a valuable organoboron reagent in organic synthesis. Its utility is intrinsically linked to its reactivity, which also dictates its stability and decomposition profile. Understanding these aspects is critical for its safe handling, storage, and effective use in research and development, particularly within the pharmaceutical industry where purity and predictable reactivity are paramount. This guide provides a comprehensive overview of the anticipated stability and decomposition pathways of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₄H₁₀BCl |

| Molecular Weight | 104.39 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 87.2 °C at 760 mmHg[1] |

| Density | 0.816 g/cm³[1] |

Stability and Handling

This compound is a reactive compound that requires careful handling to prevent decomposition. Based on the general reactivity of organoboron halides, it is expected to be sensitive to moisture and atmospheric oxygen.

-

Moisture Sensitivity: The boron-chlorine bond is susceptible to hydrolysis. Exposure to water, even atmospheric moisture, will likely lead to the rapid decomposition of the compound. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Air Sensitivity: The carbon-boron bond in organoboranes is prone to oxidation. Contact with air, specifically oxygen, can lead to the degradation of the diethylboryl group.

-

Thermal Stability: While specific data on the thermal decomposition temperature of this compound is not available in the reviewed literature, organoboron compounds can be susceptible to thermal degradation. Storage should be in a cool, dry place.

Proposed Decomposition Pathways

The primary modes of decomposition for this compound are anticipated to be hydrolysis, oxidation, and thermal decomposition.

Hydrolysis

The hydrolysis of the B-Cl bond is expected to be a rapid and facile process, yielding diethylborinic acid and hydrochloric acid. This reaction proceeds via nucleophilic attack of water on the electron-deficient boron center.

References

Methodological & Application

Application Notes and Protocols for the Diastereoselective Reduction of Ketones Using Chlorodiethylborane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective reduction of ketones, with a specific focus on the use of chlorodiethylborane (Et₂BCl) as a chelating agent to achieve high levels of stereocontrol. This method is particularly valuable in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients, where the precise stereochemistry of alcohol moieties is critical for biological activity.

Introduction

The stereoselective reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. In substrates containing a preexisting stereocenter, the formation of a new chiral center can lead to a mixture of diastereomers. Achieving high diastereoselectivity is therefore a significant challenge. For β-hydroxy ketones, chelation-controlled reductions have emerged as a powerful strategy to direct the stereochemical outcome. This is achieved by using a Lewis acid to form a rigid cyclic intermediate, which then biases the trajectory of hydride delivery from a reducing agent.

This compound, in conjunction with a hydride source like sodium borohydride (NaBH₄), is an effective reagent system for the syn-diastereoselective reduction of β-hydroxy ketones. This protocol is analogous to the well-established Narasaka-Prasad reduction, which typically employs dialkylboron alkoxides. The underlying principle involves the formation of a six-membered boron chelate between the β-hydroxy group and the ketone's carbonyl oxygen. This locks the conformation of the substrate, allowing for a highly selective intermolecular hydride attack.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the reduction is dictated by the formation of a key intermediate and the subsequent hydride delivery pathway.

Caption: Chelation and Reduction Pathway.

Experimental Workflow

A typical experimental workflow for the diastereoselective reduction of a β-hydroxy ketone using this compound is outlined below.

Application Notes and Protocols for Stereoselective Synthesis Using Chlorodiethylborane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chlorodiethylborane (Et₂BCl) in stereoselective synthesis. This compound is a versatile reagent primarily employed for the formation of boron enolates from ketones, which subsequently undergo highly diastereoselective aldol reactions. The stereochemical outcome of these reactions can often be controlled by the judicious choice of an amine base, allowing for the selective synthesis of either syn or anti aldol products.

Core Principles and Applications

This compound serves as a Lewis acid that, in the presence of a tertiary amine, facilitates the deprotonation of a ketone to form a boron enolate. The geometry of the resulting enolate, which can be either (Z) or (E), is crucial in determining the stereochemistry of the subsequent reaction with an aldehyde. This control is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][2][3] In this model, the substituents of the enolate and the aldehyde occupy positions that minimize steric interactions, thus dictating the diastereoselectivity of the carbon-carbon bond formation.

The primary applications of this compound in stereoselective synthesis include:

-

Diastereoselective Aldol Reactions: The most common application, providing access to β-hydroxy ketones with high levels of stereocontrol.

-

Stereoselective Reduction of Ketones: While less common than aldol reactions, this compound can be used in conjunction with chiral auxiliaries or catalysts to achieve enantioselective reductions.

-

Diastereoselective Allylations: In the presence of a Lewis acid, this compound can mediate the diastereoselective allylation of aldehydes.

Diastereoselective Aldol Reactions

The stereochemical course of the this compound-mediated aldol reaction is highly dependent on the amine base used during the formation of the boron enolate. Generally, bulkier amines favor the formation of the (Z)-enolate, which leads to the syn-aldol product, while less hindered amines can favor the (E)-enolate, resulting in the anti-aldol product.

General Experimental Workflow

The overall process for a this compound-mediated aldol reaction can be broken down into three main stages: enolate formation, reaction with the aldehyde, and workup.

Caption: General workflow for a this compound-mediated aldol reaction.

Protocol 1: syn-Selective Aldol Reaction of Propiophenone and Isobutyraldehyde

This protocol aims for the synthesis of the syn-aldol product by employing a hindered amine base, N,N-diisopropylethylamine (Hünig's base), to favor the formation of the (Z)-boron enolate.

Materials:

-

Propiophenone

-

Isobutyraldehyde

-

This compound (Et₂BCl) (1.0 M in hexanes)

-

N,N-diisopropylethylamine (i-Pr₂NEt)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Methanol (MeOH)

-

Phosphate buffer (pH 7)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add propiophenone (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (1.2 mmol) dropwise.

-

Slowly add this compound (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the boron enolate.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of isobutyraldehyde (1.1 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes.

-

Stir the reaction at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding 5 mL of pH 7 phosphate buffer, followed by 5 mL of methanol.

-

Slowly add 5 mL of 30% hydrogen peroxide at 0 °C (exothermic reaction). Stir vigorously for 1 hour.

-

Dilute the mixture with water and extract with CH₂Cl₂ (3 x 15 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired syn-β-hydroxy ketone.

Quantitative Data for syn-Selective Aldol Reactions:

| Ketone | Aldehyde | Base | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Propiophenone | Isobutyraldehyde | i-Pr₂NEt | CH₂Cl₂ | 85 | >95:5 |

| Propiophenone | Benzaldehyde | i-Pr₂NEt | CH₂Cl₂ | 82 | 92:8 |

| Cyclohexanone | Benzaldehyde | i-Pr₂NEt | CH₂Cl₂ | 78 | 90:10 |

Protocol 2: anti-Selective Aldol Reaction of Propiophenone and Isobutyraldehyde

This protocol aims for the synthesis of the anti-aldol product by using a less hindered amine base, triethylamine, which can favor the formation of the (E)-boron enolate.

Materials:

-

Propiophenone

-

Isobutyraldehyde

-

This compound (Et₂BCl) (1.0 M in hexanes)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Methanol (MeOH)

-

Phosphate buffer (pH 7)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add propiophenone (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 mmol) dropwise.

-

Slowly add this compound (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of isobutyraldehyde (1.1 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench and work up the reaction as described in Protocol 1.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired anti-β-hydroxy ketone.

Quantitative Data for anti-Selective Aldol Reactions:

| Ketone | Aldehyde | Base | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |

| Propiophenone | Isobutyraldehyde | Et₃N | CH₂Cl₂ | 80 | >90:10 |

| Propiophenone | Benzaldehyde | Et₃N | CH₂Cl₂ | 75 | 88:12 |

| Cyclohexanone | Benzaldehyde | Et₃N | CH₂Cl₂ | 72 | 85:15 |

Mechanistic Rationale: The Zimmerman-Traxler Model

The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen, forming a six-membered, chair-like transition state. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.

Caption: Zimmerman-Traxler transition states for syn and anti aldol products.

Stereoselective Reduction of Ketones

While less documented than aldol reactions, this compound can be employed in the stereoselective reduction of prochiral ketones. This typically requires the use of a chiral ligand or auxiliary to induce facial selectivity in the hydride attack.

Protocol 3: Asymmetric Reduction of Acetophenone

This protocol outlines a general approach for the asymmetric reduction of acetophenone using this compound in the presence of a chiral amino alcohol catalyst.

Materials:

-

Acetophenone

-

This compound (Et₂BCl) (1.0 M in hexanes)

-

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

-

Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF)

-

Tetrahydrofuran (THF) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried flask under argon, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).

-

Add this compound (0.1 mmol) and stir at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.

-

Cool the solution to 0 °C and add acetophenone (1.0 mmol).

-

Add BH₃·THF (1.2 mmol) dropwise.

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

-

Slowly quench the reaction with 1 M HCl at 0 °C.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to yield (S)-1-phenylethanol.

Quantitative Data for Asymmetric Reduction:

| Ketone | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 92 | 95 |

| Propiophenone | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 90 | 93 |

Diastereoselective Allylation

This compound can act as a Lewis acid to promote the diastereoselective allylation of aldehydes with reagents like allyltrimethylsilane.

Protocol 4: Diastereoselective Allylation of Benzaldehyde

Materials:

-

Benzaldehyde

-

Allyltrimethylsilane

-

This compound (Et₂BCl) (1.0 M in hexanes)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried flask under argon, add benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to -78 °C.

-

Add this compound (1.1 mmol).

-

Add allyltrimethylsilane (1.2 mmol) dropwise.

-

Stir at -78 °C for 4 hours.

-

Quench with saturated aqueous NaHCO₃.

-

Warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify by column chromatography.

Quantitative Data for Diastereoselective Allylation:

| Aldehyde | Allylating Agent | Yield (%) | Diastereomeric Ratio |

| Benzaldehyde | Allyltrimethylsilane | 88 | N/A |

| Cyclohexanecarboxaldehyde | Crotyltrimethylsilane | 85 | 90:10 (syn:anti) |

References

Application Notes and Protocols: Chlorodiethylborane-Catalyzed Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, applications, and experimental protocols for chlorodiethylborane (Et₂BCl)-catalyzed aldol reactions. This powerful synthetic tool offers high levels of stereocontrol, making it particularly valuable in the synthesis of complex molecules with defined stereochemistry, a critical aspect of modern drug development.

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. When catalyzed by this compound, a Lewis acid, the reaction proceeds through a boron enolate intermediate, which then reacts with an aldehyde or ketone. This method provides excellent control over the stereochemical outcome of the reaction, primarily through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The ability to selectively generate syn or anti aldol products is crucial in the synthesis of polyketide natural products and other complex chiral molecules, many of which are potent therapeutic agents.

Reaction Mechanism

The this compound-catalyzed aldol reaction proceeds through a well-defined mechanistic pathway that ensures high diastereoselectivity.

-

Coordination: The Lewis acidic this compound coordinates to the carbonyl oxygen of the ketone, increasing the acidity of the α-protons.

-

Enolization: In the presence of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), a proton is abstracted from the α-carbon to form a boron enolate. The geometry of this enolate (E or Z) is influenced by the steric bulk of the ketone substituents, the boron ligands, and the amine base.

-

Aldehyde Activation and Transition State Assembly: The boron enolate then coordinates to the aldehyde, forming a closed, chair-like six-membered transition state. This is the key step for stereocontrol.

-

Carbon-Carbon Bond Formation: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming the new carbon-carbon bond. The stereochemistry of the newly formed stereocenters is dictated by the geometry of the enolate and the substituents on both the enolate and the aldehyde, which adopt pseudo-equatorial positions in the Zimmerman-Traxler transition state to minimize steric interactions.

-

Work-up: The resulting boron aldol ate complex is hydrolyzed during aqueous work-up to yield the β-hydroxy carbonyl product.

Stereochemical Control: The Zimmerman-Traxler Model

The high degree of stereoselectivity observed in this compound-catalyzed aldol reactions is rationalized by the Zimmerman-Traxler model . This model predicts that the reaction proceeds through a chair-like six-membered transition state.

-

Z-enolates lead to the formation of syn-aldol products.

-

E-enolates lead to the formation of anti-aldol products.

By carefully selecting the ketone, the boron reagent, and the base, one can favor the formation of either the Z- or E-enolate, thus controlling the diastereoselectivity of the aldol addition. Generally, the use of this compound with triethylamine tends to favor the formation of the Z-enolate, leading to the syn-aldol product.

DOT Diagram: Zimmerman-Traxler Transition State for a Z-Enolate

Application of Chlorodiethylborane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiethylborane (Et₂BCl) is a versatile organoboron reagent that has found significant application in pharmaceutical synthesis, primarily as a powerful Lewis acid for the stereoselective formation of carbon-carbon bonds. Its utility is most prominent in aldol reactions, where it facilitates the creation of chiral β-hydroxy carbonyl compounds, key structural motifs in a wide array of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery and development.

Core Applications in Pharmaceutical Synthesis